Haloperidol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloperidol-13C6 is a labeled form of Haloperidol, a potent antipsychotic medication widely used in the treatment of schizophrenia and other psychotic disorders. The “13C6” label indicates that six carbon atoms in the Haloperidol molecule are replaced with the carbon-13 isotope, making it useful for various research applications, particularly in pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-13C6 involves the incorporation of carbon-13 labeled precursors into the Haloperidol molecule. The general synthetic route includes the following steps:
Preparation of Labeled Precursors: Carbon-13 labeled benzene or other aromatic compounds are synthesized.
Formation of Intermediate Compounds: These labeled precursors are then used to form intermediate compounds through various chemical reactions such as Friedel-Crafts acylation.
Final Assembly: The intermediate compounds are then subjected to further reactions, including reduction and substitution, to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of carbon-13 labeled precursors are synthesized.
Automated Reaction Systems: Automated systems are used to carry out the complex series of reactions required to assemble the this compound molecule.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control to ensure the correct isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions
Haloperidol-13C6 undergoes various chemical reactions, including:
Oxidation: Haloperidol can be oxidized to form metabolites such as p-fluorobenzoylpropionic acid.
Reduction: It can be reduced to form reduced Haloperidol.
Substitution: Haloperidol can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various metabolites such as reduced Haloperidol, p-fluorobenzoylpropionic acid, and other substituted derivatives .
Scientific Research Applications
Haloperidol-13C6 has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Haloperidol in the body.
Metabolic Studies: Helps in identifying and quantifying metabolites of Haloperidol.
Receptor Binding Studies: Used to investigate the binding affinity and kinetics of Haloperidol at dopamine receptors.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the metabolic pathways and interactions of Haloperidol
Mechanism of Action
Haloperidol-13C6 exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is thought to be a key factor in the symptoms of schizophrenia and other psychotic disorders. The compound also interacts with other receptors, including serotonin and adrenergic receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another typical antipsychotic with a similar mechanism of action but different side effect profile.
Fluphenazine: A high-potency antipsychotic with similar dopamine receptor antagonism.
Zuclopenthixol: Used for similar indications but with different pharmacokinetic properties.
Uniqueness
Haloperidol-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the detailed behavior of the drug in the body is crucial .
Properties
Molecular Formula |
C21H23ClFNO2 |
---|---|
Molecular Weight |
381.82 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3+1,4+1,9+1,10+1,16+1,19+1 |
InChI Key |
LNEPOXFFQSENCJ-GVAOJQQESA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)F |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.